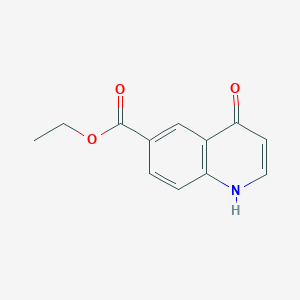

Ethyl 4-hydroxyquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEXAEIHROLMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576699 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148018-33-1 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Ethyl 4 Hydroxyquinoline 6 Carboxylate

Transformations Involving the Ester Functionality

The ethyl ester group at the 6-position of the quinoline (B57606) ring is amenable to several common transformations, providing a gateway to a variety of carboxylic acid derivatives.

The ester functionality of ethyl 4-hydroxyquinoline-6-carboxylate can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 4-hydroxyquinoline-6-carboxylic acid. This reaction is a fundamental step in the synthesis of many quinoline-based compounds. For instance, studies on analogous compounds, such as ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, demonstrate that hydrolysis is a standard procedure to obtain the parent carboxylic acids. nih.gov Basic hydrolysis, often carried out with aqueous potassium hydroxide, is a common method for this transformation. researchgate.net Similarly, acidic hydrolysis using concentrated hydrochloric acid can also effectively cleave the ester to furnish the carboxylic acid. nih.gov The resulting 4-hydroxyquinoline-6-carboxylic acid is a valuable synthon in its own right, often used in further derivatization or as a target molecule in medicinal chemistry research. bldpharm.com

Table 1: Hydrolysis of this compound Analogs

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Not specified | 7-fluoro-4-hydroxyquinoline-3-carboxylic acid | nih.gov |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Not specified | 7-chloro-4-hydroxyquinoline-3-carboxylic acid | nih.gov |

| Ethyl-4-hydroxyquinolin-2(1H)-one-3-carboxylate | Aqueous Potassium Hydroxide | 4-hydroxyquinolin-2(1H)-one | researchgate.net |

| Ethyl 2-(4-hydroxyquinolin-2-yl) acetate (B1210297) | Conc. HCl | 2-(4-hydroxyquinolin-2-yl)acetic acid | nih.gov |

The ester group can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions expand the chemical diversity accessible from the parent ester.

Amidation: Reaction with amines or hydroxylamine (B1172632) leads to the formation of amide derivatives. For example, the ethyl ester of a related 6-trifluoromethoxy-4-hydroxyquinoline was successfully reacted with hydroxylamine to produce an N-hydroxyacetamide derivative. nih.gov This type of transformation is crucial for creating compounds with potential biological activities, such as matrix metalloproteinase inhibitors. nih.gov

Hydrazinolysis: The reaction of the ester with hydrazine hydrate (B1144303) is a common method to produce the corresponding carbohydrazide. preprints.org This process, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate. nih.govnajah.edu The resulting 4-hydroxyquinoline-6-carbohydrazide is a key intermediate for synthesizing various heterocyclic systems, such as pyrazoles and triazoles, through subsequent cyclization reactions. najah.eduresearchgate.net For instance, the reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate has been shown to yield the corresponding quinolinylhydrazine. nih.gov

Reactions at the 4-Hydroxyl Position

The 4-hydroxyl group is a key site of reactivity, participating in substitution reactions and exhibiting important tautomeric equilibria.

The hydroxyl group at the C-4 position can be replaced by other functional groups, most notably chlorine.

Chlorination: The conversion of the 4-hydroxyl group to a 4-chloro group is a synthetically important transformation. This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netacs.org The resulting 4-chloroquinoline (B167314) derivative is a highly valuable intermediate because the chlorine atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions on the quinoline ring. researchgate.net This strategy allows for the introduction of a wide variety of substituents at the 4-position.

Phosphorylation: The 4-hydroxyl group can also undergo phosphorylation. For example, a series of piperazine (B1678402) phosphoramide (B1221513) derivatives of 4-hydroxyquinoline (B1666331) have been synthesized, indicating that the hydroxyl group is susceptible to reaction with phosphorylating agents. researchgate.net

This compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as a quinolin-4(1H)-one. rsc.orgresearchgate.net Extensive studies using X-ray crystallography, IR, and NMR spectroscopy, as well as DFT calculations, have been conducted on the 4-hydroxyquinoline scaffold. rsc.orgrsc.orgresearchgate.net These investigations have revealed that the equilibrium generally favors the keto tautomer, particularly in the solid state and in polar solvents. researchgate.netresearchgate.net The predominance of the keto form is often attributed to factors like extended conjugation and intermolecular hydrogen bonding. rsc.org This tautomerism is a critical aspect of the compound's structure and influences its reactivity, as the keto form presents different reactive sites compared to the enol form.

Table 2: Tautomeric Forms of 4-Hydroxyquinolines

| Tautomeric Form | Structure | Predominance | Analytical Evidence | Reference |

|---|---|---|---|---|

| Enol Form (4-Hydroxyquinoline) | Aromatic ring with -OH group | Less favored in solid/polar solvents | DFT Calculations, Gas Phase Studies | rsc.orgresearchgate.net |

| Keto Form (Quinolin-4(1H)-one) | Carbonyl group (C=O) at C-4 | Favored in solid state and polar solvents | X-ray Crystallography, IR, NMR | rsc.orgresearchgate.netrsc.org |

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, although the existing substituents direct the position of these attacks.

Electrophilic Substitution: The electron-donating nature of the hydroxyl/oxo group and the directing effects of the substituents on the benzene (B151609) ring portion of the quinoline system influence the sites of electrophilic attack. Metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing substituents at various positions on the quinoline scaffold. chemrxiv.org For example, by using appropriate directing groups, such as an N-oxide, it is possible to selectively functionalize positions C-2 and C-8. chemrxiv.org The 4-hydroxyl group itself can direct functionalization to the C-5 position. chemrxiv.org Nitration is another common electrophilic substitution reaction, although it often requires forcing conditions. researchgate.net

Nucleophilic Substitution: As mentioned previously, conversion of the 4-hydroxyl group to a 4-chloro group activates this position for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the introduction of various nucleophiles, including amines, thiols, and azide (B81097) ions, at the C-4 position. researchgate.netacs.org These reactions are fundamental for building molecular complexity and are widely used in the synthesis of biologically active quinoline derivatives. acs.org

Bromination and Other Halogenation Reactions

The halogenation of the 4-hydroxyquinoline ring system is a key method for creating functionalized derivatives. The position of halogenation is highly dependent on the nature of the substituents already present on the quinoline core and the specific halogenating agent and reaction conditions used.

Research into the bromination of 2-methylquinolin-4(1H)-ones has shown that the reaction's direction is dictated by the substituent at the C-3 position. nuph.edu.ua When using molecular bromine or N-bromosuccinimide (NBS), bromination can occur at the C-3 and C-6 positions of the quinoline ring or on the methyl group at the C-2 position. nuph.edu.ua For instance, studies on the bromination of 8-substituted quinolines have demonstrated that using 1.5 equivalents of bromine in acetonitrile (B52724) can lead to the formation of 5,7-dibromo derivatives. acgpubs.org

In the context of this compound, the existing substituents—a hydroxyl group at C-4 and an ethyl carboxylate group at C-6—would direct further electrophilic substitution. The 4-hydroxy group is a powerful activating group, directing electrophiles to the C-3 and C-5 positions. Given that C-6 is already substituted, electrophilic attack would likely be favored at the C-3, C-5, or C-8 positions. The use of polar solvents like glacial acetic acid is common for the bromination of 3- and 4-hydroxyquinolines. researchgate.net

Table 1: Examples of Halogenation Reactions on Quinoline Scaffolds

| Starting Material | Reagent & Conditions | Product | Outcome | Reference |

| 8-Hydroxyquinoline (B1678124) | Br₂ (1.5 eq), CH₃CN, 0°C, 24h | 5,7-Dibromo-8-hydroxyquinoline | Dibromination at C-5 and C-7 positions. | acgpubs.org |

| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS, Benzoyl Peroxide, Chloroform | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | Bromination of the C-2 methyl group. | nuph.edu.ua |

| 2-Methylquinolin-4(1H)-ones | Br₂ or NBS, Glacial Acetic Acid | 3-Bromo and 6-Bromo derivatives | Halogenation at C-3 and C-6 of the heterocycle. | nuph.edu.ua |

This table presents data from analogous quinoline systems to illustrate potential halogenation patterns.

Alkylation and Arylation Strategies

The nitrogen and oxygen atoms in the this compound core provide opportunities for both N- and O-alkylation and arylation, leading to a diverse array of derivatives. The regioselectivity of these reactions often depends on the choice of catalyst, base, and solvent.

Alkylation: Direct alkylation of similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides can produce a mixture of N- and O-alkylated products. nih.gov The ratio of these products is influenced by the substrate and the alkylating agent. nih.gov For quinazolinone derivatives, alkylation in a solid-liquid two-phase system using bases like potassium carbonate or cesium carbonate in aprotic solvents such as DMF or acetone (B3395972) has been explored. juniperpublishers.com These conditions have been shown to favor N-alkylation in many cases. juniperpublishers.com

Arylation: Copper-catalyzed Ullmann-type reactions are a conventional method for C-N and C-O bond formation. wikipedia.orgorganic-chemistry.org The N-arylation of 2- and 4-hydroxypyridines and hydroxyquinolines has been successfully achieved using copper catalysts. acs.org For example, a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as a ligand has been used for the N-arylation of 4-hydroxypyridines and O-arylation of 3-hydroxypyridines with aryl bromides and iodides. acs.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative for C-N bond formation. nih.gov These methods have been applied to the synthesis of 4-aminoquinolines from 4-haloquinolines and various amines, showcasing broad functional group tolerance. nih.gov The choice of ligand is critical; for instance, DPEphos with a Pd(OAc)₂ catalyst has proven effective. nih.gov

Table 2: Selected Alkylation and Arylation Reactions on Heterocyclic Cores

| Substrate | Reagent(s) | Product Type | Key Findings | Reference |

| 4-Hydroxypyridines | Aryl Bromides/Iodides, Cu catalyst, 2,2,6,6-tetramethylheptane-3,5-dione | N-Aryl derivative | First reported N-arylation of 4-hydroxypyridines with aryl halides. | acs.org |

| 3-Hydroxypyridines | Aryl Bromides/Iodides, Cu catalyst, 2,2,6,6-tetramethylheptane-3,5-dione | O-Aryl derivative | Successful O-arylation under copper catalysis. | acs.org |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl 6-bromohexanoate, K₂CO₃, DMF | N-Alkylated product | N-alkylation occurred preferentially over O-alkylation. | juniperpublishers.com |

| Dichloropyridines | Aromatic/Heteroaromatic amines, Pd catalyst | Selectively aminated pyridines | Mild conditions allowed for selective amination and high functional group tolerance. | capes.gov.br |

This table provides examples from related heterocyclic systems to demonstrate the principles of alkylation and arylation applicable to this compound.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The 4-hydroxyquinoline scaffold is a valuable precursor for constructing fused polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions often utilize the reactivity of the C-3 position and the 4-hydroxy group to build additional rings onto the quinoline core.

A prominent example is the synthesis of pyrano[3,2-c]quinoline derivatives. These structures can be formed via a one-pot, three-component condensation of a 4-hydroxyquinoline, an aromatic aldehyde, and a compound with an active methylene (B1212753) group like malononitrile. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 4-hydroxyquinoline and subsequent intramolecular cyclization to yield the pyrano[3,2-c]quinoline. nih.gov

Another powerful strategy involves acid-catalyzed tandem reactions. For example, 4-hydroxy-1-methylquinolin-2(1H)-one reacts with propargylic alcohols in the presence of an acid catalyst to form pyrano[3,2-c]quinolones. nih.govrsc.org This transformation proceeds through a Friedel–Crafts-type allenylation at the C-3 position, followed by a 6-endo-dig cyclization involving the 4-hydroxy group. nih.govrsc.org These methods highlight the potential of this compound to act as a key intermediate in the synthesis of complex, fused heterocyclic molecules. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is another fundamental ring-forming reaction in organic chemistry that shares mechanistic principles with these cyclizations. youtube.com

Table 3: Examples of Cyclization Reactions to Form Fused Quinolines

| Quinoline Precursor | Reagents | Fused Product | Reaction Type | Reference |

| 2,4-Dihydroxy-1-methylquinoline | Aromatic aldehydes, Malononitrile, TEA, EtOH | 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles | One-pot three-component condensation | nih.gov |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols, Acid catalyst (e.g., PTSA) | Pyrano[3,2-c]quinolones | Tandem Friedel–Crafts-type allenylation and 6-endo-dig cyclization | nih.govrsc.org |

| 4-Hydroxy-2-quinolone | Cinnamonitrile derivatives, TEA | Pyrano[3,2-c]quinolines | Michael addition followed by cyclization | researchgate.net |

This table illustrates how 4-hydroxyquinoline derivatives are used to synthesize fused heterocyclic systems.

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

Despite a comprehensive search for experimental data, specific spectroscopic information required to construct the requested article on "this compound" is not available in the public domain. The generation of a scientifically accurate and detailed analysis as per the provided outline is therefore not possible.

The user's request necessitated detailed experimental data for "this compound," specifically:

¹H and ¹³C NMR chemical shift assignments.

2D NMR (HMQC, HMBC) connectivity analysis.

NMR data elucidating its tautomeric forms.

Infrared (IR) and Raman spectroscopic data for vibrational mode analysis.

IR data for the investigation of hydrogen bonding patterns.

Extensive searches have yielded spectroscopic information for related compounds, such as various quinoline derivatives, 4-hydroxyquinoline-3-carboxylates, and hexahydroquinolines. However, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, or Raman spectra for "this compound" could be located.

General principles of spectroscopy on similar structures can provide estimations, but such an approach would not meet the required standard of scientific accuracy for a detailed analysis of a specific chemical entity. The precise chemical shifts, coupling constants, and vibrational frequencies are unique to each molecule and cannot be accurately extrapolated from related compounds.

Without access to the primary experimental data for "this compound," any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. Therefore, the article cannot be generated as per the user's detailed and specific instructions.

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For Ethyl 4-hydroxyquinoline-6-carboxylate, with a molecular formula of C₁₂H₁₁NO₃, the expected molecular weight is approximately 217.22 g/mol .

While direct mass spectrometric studies on this compound are not extensively documented, the fragmentation patterns of related quinoline-4-carboxylic acid derivatives offer valuable insights. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of quinoline (B57606) derivatives is significantly influenced by the nature and position of their substituents chempap.orgresearchgate.net.

A common fragmentation pathway for quinoline-4-carboxylic acids involves the loss of a carboxyl group (•COOH), resulting in a significant [M - 45]⁺ fragment ion chempap.org. Further fragmentation may occur through the expulsion of a molecule of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for this heterocyclic system, leading to the formation of a [C₈H₆]⁺• ion chempap.orgrsc.org. The fragmentation of the ethyl ester group in this compound would likely proceed through the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), leading to characteristic fragment ions. Time-of-flight accurate mass spectrometry has been effectively used to identify and elucidate the structure of quinoline alkaloids, with both EI-MS and electrospray ionization (ESI-MS) providing molecular ions with high mass accuracy nih.gov. The observed fragmentation patterns can help differentiate between isomers with the same empirical formula nih.gov.

A hypothetical fragmentation pattern for this compound is outlined in the table below:

| Fragment Ion | Proposed Structure | m/z (relative intensity) |

| [M]⁺ | C₁₂H₁₁NO₃⁺ | 217 (High) |

| [M - C₂H₄]⁺ | C₁₀H₇NO₃⁺ | 189 (Variable) |

| [M - OC₂H₅]⁺ | C₁₀H₆NO₂⁺ | 172 (Variable) |

| [M - COOC₂H₅]⁺ | C₉H₆NO⁺ | 144 (Variable) |

This table is a hypothetical representation based on known fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides definitive proof of the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of closely related compounds provides a strong basis for predicting its structural characteristics.

For instance, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the quinoline and carboxylate groups are not coplanar, exhibiting a significant dihedral angle between their mean planes nih.gov. It is plausible that this compound would also adopt a non-planar conformation. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking. In derivatives of 4-hydroxyquinolin-2(1H)-one, strong O-H···O hydrogen bonds are observed, leading to the formation of one-dimensional polymeric chains bohrium.com. Given the presence of the hydroxyl group and the quinoline nitrogen, similar hydrogen bonding networks are anticipated in the crystal lattice of this compound.

The determination of the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one confirmed its existence in the enol tautomer in the solid state bohrium.com. This suggests that this compound likely exists predominantly in its 4-hydroxyquinoline (B1666331) tautomeric form rather than the 4-quinolone form in the solid state.

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths | C-O (hydroxyl) ~1.36 Å, C=O (ester) ~1.22 Å |

| Key Bond Angles | C-C-O (ester) ~125°, Angles within the quinoline ring consistent with aromaticity |

| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonding, π-π stacking |

This table presents expected crystallographic parameters based on analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule and is fundamental to understanding its photophysical properties. The absorption and emission characteristics of quinoline derivatives are highly sensitive to substitution patterns and the solvent environment scielo.brresearchgate.netresearchgate.net.

The UV-Vis absorption spectrum of quinoline derivatives typically displays two distinct bands attributed to π-π* and n-π* electronic transitions scielo.br. For this compound, the π-π* transitions of the quinoline ring are expected to appear at lower wavelengths (around 280-320 nm), while the lower energy n-π* transition, often appearing as a shoulder, would be observed at longer wavelengths (around 350 nm) scielo.br. The presence of the hydroxyl and carboxylate groups can influence the position and intensity of these absorption bands.

The photoluminescence (fluorescence) of quinoline derivatives is a key property with applications in sensing and imaging nih.govnih.gov. Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength is generally red-shifted compared to the absorption wavelength due to energy loss in the excited state. The emission properties are also highly dependent on the solvent polarity, a phenomenon known as solvatochromism researchgate.net. In polar solvents, a red shift in the emission spectrum is often observed scielo.br.

| Solvent | Expected λ_abs (nm) | Expected λ_em (nm) |

| n-Hexane (non-polar) | ~340 | ~390 |

| Ethanol (B145695) (polar, protic) | ~350 | ~420 |

| Acetonitrile (B52724) (polar, aprotic) | ~345 | ~410 |

This table provides hypothetical absorption and emission maxima in different solvents based on general trends for quinoline derivatives.

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications as it facilitates the separation of excitation and emission signals. The Stokes shift for quinoline derivatives can be significant and is influenced by the solvent and the nature of the substituents rsc.org.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of quinoline derivatives can vary widely depending on their structure and environment rsc.org. For example, the introduction of electron-donating groups can enhance the quantum yield, while electron-withdrawing groups can lead to fluorescence quenching rsc.org. The quantum yield of 4-hydroxyquinoline has been reported to be around 30-35% in neutral aqueous solutions nih.govresearchgate.net. It is anticipated that this compound would exhibit a moderate to good quantum yield, making it a potentially useful fluorophore.

| Property | Definition | Expected Value |

| Stokes Shift | Δλ = λ_em - λ_abs | 50 - 80 nm |

| Quantum Yield (Φ_F) | (Photons emitted) / (Photons absorbed) | 0.2 - 0.6 |

This table presents expected photophysical parameters based on data for similar compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has been widely employed to investigate various aspects of quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. These studies provide a theoretical framework that complements experimental findings.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons.

Geometry Optimization:

The geometry of quinoline derivatives is typically optimized using DFT methods, such as B3LYP, often in conjunction with a basis set like 6-31G(d,p). nih.gov This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. For instance, in a study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the molecule was found to be essentially planar. researchgate.netnih.gov An intramolecular C-H···O hydrogen bond contributes to this planarity, forming an S(6) graph-set motif and restricting the rotation of the ethyl acetate (B1210297) group. researchgate.netnih.gov The dihedral angle between the mean plane of the ethyl acetate group and the quinoline ring system was calculated to be a mere 5.02 (3)°. researchgate.netnih.gov

Electronic Structure:

The electronic structure of these molecules is analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov In some 1,5-benzodiazepin derivatives, the HOMO-LUMO gap was found to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com

Theoretical Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) approach is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra are instrumental in assigning the signals observed in experimental NMR and confirming the molecular structure. ChemicalBook provides reference ¹H NMR spectra for related compounds like ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and ethyl 8-hydroxyquinoline-5-carboxylate. chemicalbook.comchemicalbook.com

IR Spectroscopy:

Theoretical IR spectra are calculated to identify the vibrational modes of the molecule. For example, in a study of a quinine-DDQ charge-transfer complex, shifts in the IR bands upon complex formation confirmed the charge transfer interaction. mdpi.com The C-O stretching band shifted from 1241 cm⁻¹ to 1246 cm⁻¹, and the C-N band shifted from 1095 cm⁻¹ to 1110 cm⁻¹. mdpi.com These shifts provide evidence of the electronic redistribution within the molecule upon interaction.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govmdpi.com The calculated absorption peaks, corresponding to electronic transitions like π to π, can be compared with experimental data. espublisher.comresearchgate.net For example, in a study of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, the absorption spectra showed a single peak around 260 nm, attributed to the π to π transition. espublisher.com

Energetic Analysis of Tautomeric Equilibria and Isomerization Reactions

Quinoline derivatives, particularly those with a hydroxyl group at position 4, can exist in different tautomeric forms. DFT is a powerful tool for studying the relative stabilities of these tautomers.

The 4-hydroxyquinoline (B1666331) scaffold can exist in equilibrium with its 4-oxoquinoline tautomer. researchgate.net DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to determine the relative energies of these tautomeric forms in both the gas phase and in different solvents. researchgate.net For some hydroxyquinolines, the enol form is more stable than the keto tautomer. researchgate.net The energy barrier for the interconversion between tautomers can also be calculated, providing insights into the kinetics of the equilibrium. beilstein-journals.org

Table 1: Theoretical Spectroscopic Data for a Quinine-DDQ Complex

| Spectroscopic Parameter | Experimental Value | Theoretical Value |

| λmax (nm) | 480 | - |

| Energy (eV) | 2.56 | - |

| Molar Absorptivity (ε) | - | - |

| Resonance Energy (eV) | 0.112 | - |

| Data derived from a study on a quinine-DDQ charge-transfer complex, which serves as a model for understanding similar interactions in quinoline derivatives. mdpi.com |

Investigation of Electron Affinity and Ionization Energies

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be calculated using DFT. IP represents the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These parameters are crucial for understanding the charge transfer capabilities of a molecule. The ionization potential can be estimated from the energy of the HOMO, while the electron affinity is related to the energy of the LUMO. These values are used in calculating other important properties like electronegativity and chemical hardness. nih.gov

Charge Transfer Analysis and Donor/Acceptor Centers

DFT calculations can elucidate the charge transfer characteristics within a molecule or between interacting molecules.

Molecular Electrostatic Potential (MEP):

MEP maps are a valuable tool for visualizing the charge distribution in a molecule and identifying the regions that are rich or deficient in electrons. researchgate.net These maps help in predicting the sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides detailed information about the donor-acceptor interactions within a molecule, which are related to intramolecular charge transfer. This analysis can quantify the stabilization energy associated with these interactions, giving insight into the molecule's electronic stability.

In charge-transfer complexes, such as those formed between a quinoline derivative (donor) and an acceptor molecule like chloranilic acid, DFT can be used to study the nature and extent of the charge transfer. mdpi.comresearchgate.net The formation of a stable charge-transfer complex is often confirmed by the appearance of a new absorption band in the UV-Vis spectrum. researchgate.net

Molecular Modeling and Dynamics Simulations

While detailed molecular dynamics simulations specifically for ethyl 4-hydroxyquinoline-6-carboxylate are not extensively reported in the provided context, the principles of molecular modeling are fundamental to the DFT studies discussed. Molecular modeling encompasses the use of theoretical and computational methods to model and study the behavior of molecules.

In related systems, molecular modeling and dynamics are used to:

Study conformational changes: To understand how the molecule changes its shape over time.

Simulate interactions with other molecules: For example, how a drug molecule might bind to a biological target. In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the molecule was optimized using the Avogadro software with the United Force Field. nih.gov

Investigate solvent effects: To see how the presence of a solvent influences the molecule's properties and behavior.

These computational approaches provide a powerful lens through which to understand the intricate chemical and physical properties of this compound, guiding further experimental work and the design of new functional materials.

Binding Affinity Prediction and Ligand-Target Interactions (in silico)

While specific molecular docking and binding affinity studies for this compound are not extensively detailed in publicly available literature, the foundational principles of in silico analysis allow for predictions of its potential interactions. The quinoline scaffold, a core component of this molecule, is a well-recognized pharmacophore known to interact with a variety of biological targets.

Computational docking simulations are typically employed to predict the binding orientation and affinity of a ligand to a protein's active site. For a compound like this compound, these simulations would involve placing the molecule into the binding pocket of a target protein and calculating a scoring function to estimate the binding energy. The 4-hydroxy group and the carbonyl oxygen of the ester are key features that can participate in hydrogen bonding, a critical interaction for stabilizing ligand-protein complexes. The aromatic quinoline ring system can also engage in π-π stacking and hydrophobic interactions with amino acid residues in the target's binding site.

Although specific binding energy values for this exact compound are not available, studies on structurally similar 4-hydroxyquinoline derivatives have demonstrated their potential to inhibit various enzymes through these types of interactions. For instance, related compounds have been investigated as inhibitors of targets such as DNA gyrase and HIV-1 integrase. In these cases, the 4-hydroxy and carbonyl groups often play a crucial role in chelating metal ions within the enzyme's active site, leading to inhibition.

A hypothetical interaction model for this compound would likely show the molecule positioned to maximize these favorable contacts. The predicted binding affinity would be represented by a negative value (in kcal/mol), with a more negative value indicating a stronger predicted interaction.

Table 1: Predicted Interaction Profile of this compound

| Interaction Type | Potential Interacting Groups on Ligand |

|---|---|

| Hydrogen Bond Donor | 4-hydroxy group, N-H of quinoline tautomer |

| Hydrogen Bond Acceptor | Carbonyl oxygen of ester, 4-keto tautomer |

| Hydrophobic Interactions | Quinoline ring system, ethyl group |

Conformational Analysis and Stability

The conformational flexibility of a molecule is a key determinant of its biological activity, as it dictates the range of shapes the molecule can adopt to fit into a protein's binding site. For this compound, the primary source of conformational freedom is the rotation around the single bonds of the ethyl ester group.

Theoretical calculations, such as potential energy surface (PES) scans, can be performed to explore the conformational landscape of the molecule. By systematically rotating the dihedral angles of the ethyl carboxylate side chain and calculating the corresponding energy, a profile of the molecule's conformational stability can be generated. These calculations typically reveal low-energy, stable conformations and high-energy, unstable transition states.

The planarity of the quinoline ring system is generally maintained due to its aromatic character. However, the orientation of the ethyl ester group relative to the ring is critical. It is expected that the most stable conformation would minimize steric hindrance between the ethyl group and the rest of the molecule, while potentially allowing for intramolecular interactions that could further stabilize the structure. The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form is another important aspect of its stability and electronic properties that can be investigated using computational methods.

While specific energetic data for the conformational states of this compound is not documented in the available literature, the general principles of conformational analysis suggest that the molecule would exist as a population of interconverting conformers, with the lowest energy state being the most populated.

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description |

|---|---|

| C6-C(O)O | Bond connecting the carboxylate group to the quinoline ring |

| (O)C-OEt | Bond of the ester linkage |

Research Applications of Ethyl 4 Hydroxyquinoline 6 Carboxylate and Its Derivatives

As Building Blocks and Precursors in Organic Synthesis

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry and organic synthesis due to its presence in numerous natural products and biologically active compounds. Ethyl 4-hydroxyquinoline-6-carboxylate serves as a key intermediate in the synthesis of a variety of these complex molecules.

Synthesis of Diverse Functionalized Quinoline Systems

This compound is a valuable precursor for the synthesis of a wide range of functionalized quinoline derivatives. The reactivity of the quinoline core and its substituents allows for various chemical modifications, leading to compounds with diverse properties and potential applications. Classical synthetic methods such as the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate, provide a foundational route to 4-hydroxyquinoline (B1666331) structures. researchgate.netrsc.org

Derivatives of ethyl 4-hydroxyquinoline-carboxylate can undergo several types of reactions to introduce new functional groups. For instance, the hydroxyl group can be alkylated or acylated, and the carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. nih.govnih.gov The quinoline ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of substituents at various positions.

Recent research has focused on developing more efficient and environmentally friendly synthetic methodologies. These include organocatalyzed reactions, which avoid the use of toxic metals, and multicomponent reactions that allow for the construction of complex quinoline derivatives in a single step. mdpi.com

Table 1: Examples of Reactions to Synthesize Functionalized Quinolines

| Reaction Type | Starting Materials Example | Product Type Example | Reference |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | researchgate.netrsc.org |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl compound | Quinoline-4-carboxylic acid | researchgate.net |

| Conrad-Limpach Reaction | Aniline, β-ketoester | 4-Hydroxyquinoline | nih.gov |

| Modified Mannich Reaction | 4-Hydroxyquinoline, Formaldehyde, Amine | Aminomethylated 4-hydroxyquinoline | nih.gov |

| Knoevenagel Condensation | 4-Hydroxyquinoline, Aldehyde | Benzylidene derivative | nih.gov |

Role in the Development of Heterocyclic Scaffolds

Beyond simple functionalization, this compound and its analogs are instrumental in the construction of more complex heterocyclic scaffolds. The inherent reactivity of the 4-hydroxyquinoline moiety can be harnessed to build fused ring systems and other intricate molecular architectures.

For example, the reaction of 4-hydroxyquinolin-2(1H)-ones with various reagents can lead to the formation of pyrano[3,2-c]quinolines, which are of interest for their potential biological activities. researchgate.net These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. The synthesis of these fused heterocyclic systems is an active area of research, with applications in drug discovery and materials science.

The versatility of the 4-hydroxyquinoline scaffold allows for its incorporation into a variety of heterocyclic systems, including:

Pyranoquinolines nih.gov

Pyrimidoquinolines

Spiro(indoline-pyranoquinoline)s researchgate.net

These complex heterocyclic structures often exhibit interesting photophysical and biological properties, making them attractive targets for synthetic chemists.

In Materials Science and Optoelectronic Research

The unique electronic and photophysical properties of the quinoline nucleus make its derivatives, including those of this compound, promising candidates for applications in materials science and optoelectronics.

Development of Bioactive Molecules and Functionalized Materials

The 4-hydroxyquinoline scaffold is a key component in a multitude of bioactive molecules. Derivatives of this structure have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govmdpi.com

For instance, certain 4-hydroxyquinoline derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but some compounds are known to act as inhibitors of specific enzymes or to interfere with cellular processes essential for cancer cell proliferation. The ethyl ester of a 6-trifluoromethoxy-4-hydroxyquinoline derivative, for example, was used to synthesize an N-hydroxyacetamide derivative that was tested as a matrix metalloproteinase inhibitor. rsc.orgnih.govnih.gov

Table 2: Reported Biological Activities of 4-Hydroxyquinoline Derivatives

| Biological Activity | Example of Derivative Class | Reference |

| Anticancer | 2,4-disubstituted quinolines | |

| Antimicrobial | Carboxylated quinolones | mdpi.com |

| Antimalarial | 4-aminoquinolines | researchgate.net |

| Antioxidant | Substituted 4-hydroxyquinolines | nih.gov |

| Anti-inflammatory | Quinoline-based compounds | researchgate.net |

Applications in Dyes, Pigments, and Fluorescent Materials

Quinoline derivatives are known for their interesting photophysical properties, which makes them suitable for use as dyes, pigments, and fluorescent materials. researchgate.net The extended π-conjugated system of the quinoline ring can be readily modified to tune the absorption and emission characteristics of the molecule.

The synthesis of novel quinoline-based dyes is an active area of research, with potential applications in various fields, including dye-sensitized solar cells (DSSCs). mdpi.comnih.gov In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, initiating the process of electricity generation. The efficiency of this process is highly dependent on the chemical structure of the dye. While specific research on this compound in this application is not widely reported, the broader class of quinoline carboxylate derivatives is being explored for this purpose. nih.gov

Furthermore, the inherent fluorescence of many quinoline derivatives, particularly 8-hydroxyquinolines, has led to their investigation as fluorescent probes and as emissive materials in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net By carefully designing the molecular structure, it is possible to control the color and efficiency of the emitted light. The introduction of different substituents on the quinoline ring can lead to a range of emission colors, from blue to red.

Exploration in Nanomaterials and Mesostructures with Electronic and Photonic Properties

The incorporation of quinoline derivatives into nanomaterials and mesostructures is an emerging area of research with the potential to create novel materials with tailored electronic and photonic properties. While direct applications of this compound in this area are not extensively documented, the functionalization of nanoparticles with related quinoline compounds has been explored.

For example, a structurally similar compound, ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinecarboxylate, has been investigated in the context of forming nanoparticles for drug delivery. researchgate.net Although this application is biomedical, it demonstrates the feasibility of incorporating such molecules into nanostructures.

The development of organic-inorganic hybrid materials, where quinoline derivatives are integrated into mesoporous silica or other ordered structures, could lead to new materials for applications in catalysis, sensing, and optoelectronics. The ability of the quinoline moiety to interact with metal ions and surfaces makes it an attractive component for the design of such advanced materials. Further research is needed to fully explore the potential of this compound and its derivatives in this exciting field.

Coordination Chemistry and Metal Chelation for Catalytic Applications

The 4-hydroxyquinoline moiety, a core component of this compound, is recognized for its ability to act as a chelating agent, binding to metal ions to form stable coordination complexes. This property is foundational to its application in catalysis. Derivatives of this scaffold are utilized in the synthesis of metal complexes that exhibit catalytic activity in various organic reactions.

For instance, novel aminoquinoline-ruthenium complexes have been synthesized and explored for their potential in anticancer applications, highlighting the versatility of the quinoline scaffold in forming organometallic compounds with specific biological targets. Similarly, organo-rhenium tricarbonyl chloride complexes featuring quinoline-based ligands have also been investigated for their anticancer properties nih.gov. The ability of the quinoline nucleus to coordinate with transition metals like ruthenium, palladium, and copper allows for the development of catalysts tailored for specific chemical transformations, including coupling reactions and hydrogenations. The electronic properties of the quinoline ring system, which can be modified by substituents such as the ethyl carboxylate group at the 6-position, play a crucial role in tuning the catalytic activity and selectivity of the resulting metal complexes.

Exploration of In Vitro Biological Activity

The quinoline ring is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that display a wide array of biological properties. nih.gov Derivatives of this compound have been a subject of extensive research to evaluate their therapeutic potential.

Evaluation of In Vitro Antimicrobial Potential (Antibacterial, Antifungal, Antitubercular)

The quinoline framework is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Synthetic quinoline derivatives have demonstrated a broad spectrum of activity, and modifications to the basic structure, including substitutions on the quinoline ring, are a key strategy for developing new agents to combat microbial resistance. nih.govnih.gov The antibacterial 4H-4-oxoquinolizines, which are structurally related, have been developed to overcome bacterial resistance to fluoroquinolones and show potent activity against Gram-positive, Gram-negative, and anaerobic organisms. nih.gov

Assessment Against Specific Bacterial and Fungal Strains (e.g., E. coli, Staphylococcus aureus, M. tuberculosis, Candida albicans)

Derivatives of 4-hydroxyquinoline have been systematically evaluated against a panel of clinically relevant microorganisms. Research has shown that their efficacy can be highly dependent on the specific substitution patterns on the quinoline core.

Antibacterial Activity : Studies on various quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, certain 4-hydroxycoumarin derivatives, which share some structural similarities, show good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus but are inactive against Gram-negative bacteria such as Escherichia coli. nih.gov In contrast, other novel tetrahydroquinoline derivatives have shown remarkable activity against E. coli and S. aureus. nih.gov Some quinolinequinones exhibited potent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 1.22 μg/mL. nih.gov However, other 8-hydroxyquinoline (B1678124) derivatives were found to be inactive against Gram-negative bacteria like E. coli, suggesting that overcoming the cytoplasmic membrane of these bacteria may require more lipophilic agents. scienceopen.com

Antifungal Activity : The antifungal potential of quinoline-related structures has also been investigated. Quinolinequinones have shown significant activity against fungi, including Candida albicans and Candida parapsilosis. nih.gov Certain quinolinequinone derivatives were found to be as effective as the reference drug Clotrimazole against C. albicans. nih.gov Other studies on volatile fractions of plant extracts containing various compounds have also demonstrated inhibition of C. albicans biofilm formation. nih.gov

Antitubercular Activity : The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. japsonline.com Quinolines are a critical class of N-bearing heterocyclic compounds with known antitubercular activity. nih.gov Synthetic quinoline derivatives often act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.gov Numerous studies have screened quinoline carboxylic acid derivatives against Mycobacterium tuberculosis H37Rv. The antitubercular activity is highly sensitive to the nature and position of substituents on the quinoline ring. For instance, the introduction of halogens at the C-6 position has been shown to gratifyingly increase inhibition of M. tuberculosis H37Rv. nih.gov

| Compound Class | Microorganism | Observed Activity (MIC) |

|---|---|---|

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 μg/mL nih.gov |

| Quinolinequinones (QQ2, QQ3) | Staphylococcus aureus | 2.44 μg/mL nih.gov |

| 6-chloro quinoline carboxylic acid derivative | Mycobacterium tuberculosis H37Rv | Increased inhibitory activity reported nih.gov |

| Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis H37Rv | Good activity (MIC < 2.5 µg/mL) for most derivatives mdpi.com |

| 4H-4-oxoquinolizine derivatives | Gram-positive bacteria | Better activity than ciprofloxacin reported nih.gov |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | As effective as the reference drug Clotrimazole nih.gov |

Antimalarial Activity Screening in Vitro

Quinolines, particularly the 4-aminoquinoline scaffold, are historically significant in the fight against malaria. mdpi.com The emergence of drug resistance has necessitated the development of new quinoline-based compounds. nih.gov Phenotypic screening of compound libraries against the blood stage of Plasmodium falciparum has identified novel quinoline derivatives with potent antimalarial activity. For example, a series of quinoline-4-carboxamides was identified and optimized to yield molecules with low nanomolar in vitro potency against the 3D7 strain of P. falciparum. nih.gov Further research into hybrids of quinoline structures with other pharmacophores, such as thiosemicarbazides, has led to compounds with IC50 values (0.19 µg/mL) against P. falciparum that surpass the activity of the standard drug chloroquine. nih.gov

In Vitro Cytotoxic Potential in Cancer Cell Lines

The cytotoxic properties of 4-hydroxyquinoline derivatives against various cancer cell lines have been a major focus of research. nih.govnih.gov These compounds are investigated for their ability to selectively inhibit the proliferation of cancer cells over normal cells. nih.govnih.gov

Activity against Various Human Cancer Cell Lines (e.g., HeLa, HT29, MCF-7)

The in vitro antiproliferative activity of quinoline derivatives has been assessed against a range of human cancer cell lines, revealing promising candidates for further development.

MCF-7 (Breast Cancer) : Tetrahydroquinoline derivatives have been shown to induce cytotoxicity in MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values in the low micromolar range (e.g., 5.03 μM and 9.74 μM for specific derivatives). scielo.org Other studies have identified benzophenone isolated from Garcinia porrecta with an IC50 value of 119.3 µg/mL against MCF-7 cells. nih.gov Poplar bud extracts have also demonstrated a dose-dependent decrease in MCF-7 cell viability with an IC50 of 66.26 μg/mL. nih.gov

HeLa (Cervical Cancer) : The cytotoxic effects of various compounds on HeLa cells are frequently studied. For instance, a crude extract from Ganoderma applanatum showed an antiproliferative effect on HeLa cells with an IC50 of 1.55 ± 0.01 mg/mL. nih.gov The natural flavonoid Myricetin exhibited high cytotoxic activity against HeLa cells with an IC50 value of 22.70 μg/mL, demonstrating superior selectivity when compared to its effect on normal Vero cells. biomedpharmajournal.org Some synthesized pyrrolidine derivatives have also shown potential cytotoxic effects against HeLa cells. researchgate.net

| Compound/Extract | Cell Line | Observed Activity (IC50) |

|---|---|---|

| Tetrahydroquinoline derivative (JS-92) | MCF-7 | 5.03 μM scielo.org |

| Tetrahydroquinoline derivative (JS-56) | MCF-7 | 9.74 μM scielo.org |

| Poplar bud extract | MCF-7 | 66.26 μg/mL nih.gov |

| Benzophenone (from Garcinia porrecta) | MCF-7 | 119.3 µg/mL nih.gov |

| Myricetin | HeLa | 22.70 μg/mL biomedpharmajournal.org |

| Ganoderma applanatum extract | HeLa | 1.55 mg/mL nih.gov |

| 2(5H)-furanone (from G. applanatum) | HeLa | 1.99 μg/mL nih.gov |

Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction, DNA Cleavage, Enzyme Inhibition)

The cytotoxic effects of derivatives based on the quinoline scaffold are often attributed to their ability to interfere with fundamental cellular processes, leading to cell death. Mechanistic studies have revealed that these compounds can trigger cytotoxicity through various pathways, including the induction of apoptosis, causing DNA damage, and inhibiting crucial enzymes.

Apoptosis Induction: A primary mechanism by which quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. For instance, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives have been shown to effectively trigger massive apoptosis in cancer cells. nih.gov This process is evidenced by the activation of caspase-9 and the cleavage of poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade. nih.gov Similarly, studies on other related heterocyclic compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, have demonstrated their capacity to induce apoptosis. One such derivative led to a significant increase in both early and late apoptotic cell populations in MCF-7 breast cancer cells. mdpi.com Further investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, they can induce apoptosis in CCRF-CEM cancer cells. mdpi.com Cell cycle analysis of pyrimidine derivatives has also suggested their ability to induce apoptosis. researchgate.net

DNA Cleavage and Interaction: Several quinoline derivatives have been found to interact with and damage DNA, contributing to their cytotoxicity. Certain 4-oxoquinoline-3-carboxamide derivatives are believed to function similarly to the cytotoxic agent voreloxin, which intercalates into DNA and inhibits topoisomerase II. nih.gov This inhibition leads to the generation of double-stranded DNA breaks, a catastrophic event for the cell. nih.gov The ability of quinoline-based compounds to cause DNA cleavage has been demonstrated directly using agarose gel electrophoresis. openmedicinalchemistryjournal.com Studies on substituted furan C-2 quinoline coupled 1,2,4-triazole analogs confirmed their interaction with calf thymus DNA (CT-DNA), leading to cleavage. openmedicinalchemistryjournal.com Furthermore, some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit DNA and RNA synthesis, indicating a direct interference with nucleic acid processes. mdpi.com

Enzyme Inhibition: The inhibition of enzymes vital for cell survival and proliferation is another key cytotoxic mechanism. As mentioned, the inhibition of topoisomerase II by 4-oxoquinoline analogues is a significant contributor to their anticancer activity. nih.gov This enzyme is crucial for modulating the topological state of DNA during replication and transcription. nih.gov By trapping the enzyme-DNA complex, these compounds introduce lethal double-stranded breaks. nih.gov

Enzyme Inhibition Studies (e.g., Peptide Deformylase, Matrix Metalloproteinase, IGF Receptors)

Derivatives of the quinoline scaffold have been investigated as inhibitors of various enzymes implicated in a range of diseases, from bacterial infections to cancer.

Peptide Deformylase (PDF) Inhibition: Peptide deformylase is a metalloenzyme essential for bacterial protein synthesis and growth, making it an attractive target for novel antibiotics. nih.govnih.govscispace.com Inhibitors of PDF have been developed that are potent against the isolated enzyme and demonstrate antibacterial activity. nih.gov Research has focused on designing compounds that can effectively chelate the metal ion in the enzyme's active site. nih.gov While initial PDF inhibitors were potent, they were often only moderately active as antibacterial agents in whole-cell assays. nih.gov However, continued efforts have led to the identification of PDF inhibitors, such as GSK1322322, which exhibit good in vitro activity against bacteria associated with common infections and have advanced to clinical development. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). nih.govmdpi.com Their dysregulation is associated with numerous diseases, including cancer, arthritis, and cardiovascular diseases. nih.gov MMPs, particularly MMP-2 and MMP-9, are crucial for metastasis progression as they regulate cancer cell migration and invasion. mdpi.com Consequently, MMP inhibitors are considered potential antimetastatic agents. mdpi.com A derivative of 4-hydroxyquinoline, specifically an N-hydroxyacetamide derived from an ethyl ester of a 6-trifluoromethoxy derivative, has been tested as an MMP inhibitor. nih.gov This highlights the potential of the quinoline scaffold in developing this class of therapeutic agents. The design of effective MMP inhibitors often requires a precise understanding of the structural details of the target protein, particularly the S1' pocket located near the catalytic zinc ion. nih.gov

| Enzyme Target | Role | Relevance of Quinoline Derivatives |

| Peptide Deformylase (PDF) | Essential for bacterial protein synthesis. | Serves as a target for novel antibacterial agents derived from various scaffolds. nih.govresearchgate.net |

| Matrix Metalloproteinase (MMP) | Degrades extracellular matrix; involved in cancer metastasis. nih.govmdpi.com | 4-Hydroxyquinoline derivatives have been developed and tested as MMP inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, in vitro data has provided valuable insights into how specific structural modifications influence their therapeutic potential.

In the development of VEGFR-2 inhibitors based on a quinolone-3-carboxamide scaffold, a clear SAR trend was observed. Generally, 6-chloroquinolone derivatives demonstrated higher inhibitory activity against VEGFR-2 compared to their 6-fluoroquinolone counterparts. nih.gov This indicates that the nature of the substituent at the 6-position of the quinoline ring plays a significant role in the compound's interaction with the enzyme's binding site.

Similarly, in a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives tested for cytotoxicity, it was found that the specific substituent on the phenyl ring of the cinnamamide core did not significantly alter the cytotoxic activity against the tested cancer cell lines. nih.gov This suggests that modifications at this position may not be critical for the compound's cell-killing ability, allowing for changes to improve other properties like solubility without sacrificing potency.

SAR studies on isoquinolone derivatives as antiviral agents revealed the importance of substitution patterns for both activity and safety. mdpi.com For example, introducing a dimethylamino group at the meta-position of a phenyl ring resulted in a compound effective against the Lee influenza strain, but not PR8 or HK strains. mdpi.com Interestingly, moving the substituent to the para-position on the same ring led to a complete loss of antiviral activity. mdpi.com These findings underscore the high degree of structural specificity required for biological activity. Furthermore, studies on 4-thioquinazoline derivatives containing a chalcone moiety used a three-dimensional quantitative structure-activity relationship (3D-QSAR) model to analyze their antiviral activity against the Tobacco Mosaic Virus (TMV), demonstrating the predictive power of computational methods in SAR analysis. mdpi.com

Exploration of Other In Vitro Biological Activities (e.g., Antiviral, Herbicidal)

Beyond their applications in anticancer and antibacterial research, the versatile quinoline scaffold has been explored for other biological activities in vitro.

Antiviral Activity: The quinoline core is present in several molecules with known antiviral properties. nih.gov Research has demonstrated that various quinoline derivatives are potent against a wide range of viruses, including Zika virus, enterovirus, and influenza viruses. mdpi.comnih.gov For instance, certain isoquinolone derivatives have been shown to inhibit influenza virus replication by targeting the viral polymerase activity. mdpi.com In the plant sciences, novel 4-thioquinazoline derivatives incorporating a chalcone moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Several of these compounds exhibited good curative and protective activities against TMV, with some showing efficacy superior to the commercial antiviral agent Ribavirin. mdpi.com

Herbicidal Activity: The structural motifs found in quinoline derivatives have also been applied to the development of new herbicides. In one study, novel quinazolin-4(3H)-one derivatives were designed based on the aryloxyphenoxypropionate (APP) herbicide motif. mdpi.com APP herbicides are known to inhibit acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in gramineous plants. mdpi.com Bioassays revealed that several of the synthesized compounds displayed excellent pre-emergent herbicidal activity against various monocotyledonous weeds while showing good crop safety for rice, wheat, and cotton. mdpi.com Molecular docking studies suggested that the lead compound from this series likely acts as an ACCase inhibitor, validating the design strategy. mdpi.com

| Biological Activity | Target/Application | Key Findings |

| Antiviral | Influenza virus, Tobacco Mosaic Virus (TMV) | Isoquinolone derivatives inhibit viral polymerase activity. mdpi.com 4-Thioquinazoline derivatives show potent activity against TMV. mdpi.com |

| Herbicidal | Acetyl-CoA carboxylase (ACCase) in weeds | Quinazolin-4(3H)-one derivatives exhibit excellent pre-emergent herbicidal activity with good crop safety. mdpi.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the use of a solid acid catalyst in a multi-step flash evaporation process has been shown to be effective in the synthesis of related pyran-5-carboxylate derivatives, achieving a product yield of 73% in a single pass and 92% after recycling of raw materials. google.com This methodology could be adapted for the synthesis of quinoline (B57606) derivatives, reducing the generation of acidic waste associated with traditional catalysts like concentrated sulfuric acid or hydrogen chloride gas. google.com

Microwave-assisted synthesis is another area ripe for exploration. This technique has been successfully employed to produce ethyl 4-hydroxy-2-quinolone-3-carboxylate derivatives in excellent yields, demonstrating the potential for rapid and efficient synthesis. preprints.org Further investigation into microwave-assisted protocols for Ethyl 4-hydroxyquinoline-6-carboxylate could significantly shorten reaction times and improve energy efficiency. The classic Conrad-Limpach and Gould-Jacobs reactions, foundational methods for quinoline synthesis, are also being revisited and optimized for greater efficiency and substrate scope. nih.govacs.org

Integrated Computational and Experimental Strategies for Mechanism Elucidation

The synergy between computational modeling and experimental validation is becoming increasingly crucial for understanding reaction mechanisms and predicting the properties of novel compounds. For this compound and its analogues, integrated strategies can provide deep insights into their chemical behavior.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules. nih.gov By employing methods like DFT/B3LYP with appropriate basis sets, researchers can compute global reactivity descriptors, simulate spectroscopic data (IR and NMR), and compare these with experimental results to confirm molecular structures. nih.govnih.gov Such computational analyses can elucidate the reactivity of different sites on the quinoline ring, guiding the design of new synthetic transformations. nih.gov For example, computational studies can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the development of selective functionalization reactions.

Molecular docking studies are particularly valuable for understanding the biological interactions of these compounds. nih.gov By docking derivatives of this compound into the active sites of target proteins, researchers can predict binding affinities and modes of interaction. mdpi.comresearchgate.net This information is instrumental in the rational design of more potent and selective biological agents. mdpi.com The correlation of calculated and experimental NMR spectra can also help in confirming the structure of synthesized compounds and understanding the effects of substituents on the electronic environment of the quinoline core. nih.gov

Exploration of New Functional Derivatizations for Specific Applications

The versatility of the quinoline scaffold allows for a wide range of functional derivatizations, enabling the fine-tuning of its properties for specific applications. Future research will undoubtedly focus on introducing novel substituents at various positions of the this compound molecule to enhance its biological activity or create materials with unique characteristics.

Derivatization at the C3 and C6 positions of the quinoline ring is a key area of interest. For example, the introduction of a trifluoromethoxy group at the 6-position has been explored, leading to the synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. vwr.comvwr.com This substituent can significantly alter the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity. vwr.com The synthesis of 3-carboxyl-substituted 4-hydroxyquinolines has been a serendipitous discovery that led to the development of fluoroquinolone antibiotics, highlighting the importance of exploring modifications at this position. nih.govmdpi.com

Furthermore, the ester group at the 6-position offers a handle for further chemical modifications. Hydrolysis of the ester to the corresponding carboxylic acid can be a precursor for the synthesis of amides and other derivatives with potentially enhanced biological profiles. The reaction of the ethyl ester with hydroxylamine (B1172632) to form an N-hydroxyacetamide derivative has been shown to yield compounds with potential as matrix metalloproteinase inhibitors. nih.govmdpi.com The synthesis of various 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives has also been reported as potential HIV-1 integrase inhibitors. nih.gov

Advanced Applications in Targeted Molecular Probes and Diagnostics

The inherent fluorescence of many quinoline derivatives makes them attractive candidates for the development of molecular probes and diagnostic tools. Future research is expected to leverage the photophysical properties of this compound derivatives for these advanced applications.

By strategically introducing specific functional groups, the quinoline core can be designed to act as a fluorescent chemosensor for metal ions. nih.gov The binding of a target ion can induce a change in the fluorescence emission, allowing for its detection and quantification. This approach has been successfully demonstrated with 8-hydroxyquinoline (B1678124) derivatives and could be extended to the this compound scaffold. nih.gov

Furthermore, the quinoline moiety can be incorporated into larger molecular architectures to create targeted probes for biological imaging. By attaching a targeting ligand, such as a molecule that specifically binds to a cancer cell receptor, the quinoline-based fluorophore can be delivered to a specific site in the body. This enables the visualization of biological processes and the diagnosis of diseases at the molecular level. The development of such probes requires a deep understanding of the structure-property relationships that govern the fluorescence quantum yield and Stokes shift of the quinoline fluorophore.

Mechanistic Insights into Biological Interactions at the Molecular Level (In Vitro)

Understanding how this compound derivatives interact with biological targets at the molecular level is crucial for their development as therapeutic agents. In vitro studies, coupled with computational modeling, are essential for elucidating these mechanisms.

A key area of investigation is the interaction of these compounds with specific enzymes. For example, derivatives of quinoline-4-carboxamide have been found to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the parasite responsible for malaria, representing a novel mechanism of action for antimalarial drugs. acs.org Similarly, quinoline derivatives have been investigated as inhibitors of other enzymes, such as matrix metalloproteinases. nih.govmdpi.com In vitro enzyme assays can be used to determine the inhibitory potency (e.g., IC50 values) of new derivatives and to understand their mode of inhibition.

Cell-based assays are also critical for evaluating the biological effects of these compounds. For instance, studies on 4-phenyl-2-quinolone derivatives have demonstrated their antiproliferative activities against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com These studies can also provide insights into the mechanism of action, such as the induction of apoptosis. mdpi.com By examining the structure-activity relationships (SAR) from these in vitro studies, researchers can identify the key structural features required for potent and selective biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.